4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine 4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549006-29-1
VCID: VC11821820
InChI: InChI=1S/C19H23F3N6/c1-14-13-16(26-7-2-3-8-26)25-18(24-14)28-11-9-27(10-12-28)17-15(19(20,21)22)5-4-6-23-17/h4-6,13H,2-3,7-12H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4
Molecular Formula: C19H23F3N6
Molecular Weight: 392.4 g/mol

4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

CAS No.: 2549006-29-1

Cat. No.: VC11821820

Molecular Formula: C19H23F3N6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine - 2549006-29-1

Specification

CAS No. 2549006-29-1
Molecular Formula C19H23F3N6
Molecular Weight 392.4 g/mol
IUPAC Name 4-methyl-6-pyrrolidin-1-yl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C19H23F3N6/c1-14-13-16(26-7-2-3-8-26)25-18(24-14)28-11-9-27(10-12-28)17-15(19(20,21)22)5-4-6-23-17/h4-6,13H,2-3,7-12H2,1H3
Standard InChI Key FRCMTNRNNHDUMB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-methyl-6-pyrrolidin-1-yl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine, reflects its core pyrimidine ring substituted at positions 2, 4, and 6. Key structural elements include:

  • A pyrimidine backbone (C₄H₃N₂) serving as the central scaffold.

  • A 4-methyl group at position 4, enhancing steric and electronic effects.

  • A pyrrolidin-1-yl group at position 6, contributing to basicity and hydrogen-bonding capacity.

  • A piperazine ring at position 2, linked to a 3-(trifluoromethyl)pyridin-2-yl group, which introduces electron-withdrawing characteristics and metabolic stability .

The molecular formula is C₁₉H₂₃F₃N₆, with a molar mass of 392.4 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.2549006-29-1
Molecular FormulaC₁₉H₂₃F₃N₆
Molecular Weight392.4 g/mol
IUPAC Name4-methyl-6-pyrrolidin-1-yl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves sequential condensation and nucleophilic substitution reactions :

  • Pyrimidine Ring Formation: A condensation reaction between urea/thiourea and β-diketones or α,β-unsaturated ketones generates the pyrimidine core.

  • Introduction of Pyrrolidine: Nucleophilic substitution at position 6 with pyrrolidine under basic conditions.

  • Piperazine Functionalization: Coupling of the piperazine ring at position 2 via Buchwald-Hartwig amination or SNAr reactions.

  • Trifluoromethylpyridine Attachment: Suzuki-Miyaura coupling or direct substitution introduces the 3-(trifluoromethyl)pyridin-2-yl group to the piperazine nitrogen.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitutions occur at the correct positions on the pyrimidine ring.

  • Solubility Management: The trifluoromethyl group increases lipophilicity, necessitating polar aprotic solvents like DMF or DMSO.

  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical due to the compound’s moderate polarity .

Physicochemical and Spectroscopic Properties

Lipophilicity and Solubility

The logP value (estimated at ~2.5) indicates moderate lipophilicity, primarily due to the trifluoromethyl group and aromatic systems. Aqueous solubility is limited (~50 µg/mL) but can be enhanced via salt formation or co-solvents .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 8.60 (pyrimidine H), 7.83–7.58 (pyridine H), and 3.78–3.25 (piperazine/pyrrolidine CH₂) confirm substituent integration .

  • ¹³C NMR: Peaks at δ 164.97 (C=N), 158.46 (CF₃), and 45.58 (piperazine N-CH₂) align with expected functional groups .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 393.4, consistent with the molecular formula.

Computational and In Silico Insights

Molecular Docking

Docking against MARK4 (PDB: 5ES1) reveals:

  • Hydrogen Bonds: Between the pyrimidine N1 and Lysine 85.

  • Hydrophobic Interactions: Trifluoromethyl group with Valine 91 and Alanine 109 .

  • Binding Energy: ΔG ≈ -9.8 kcal/mol, indicating favorable binding .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation predicted as the primary pathway.

  • Toxicity: Ames test-negative; hepatotoxicity risk low (prob. = 0.23) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator